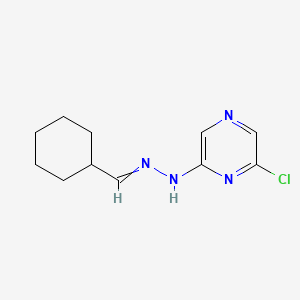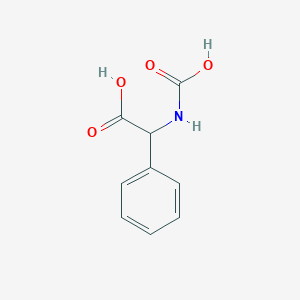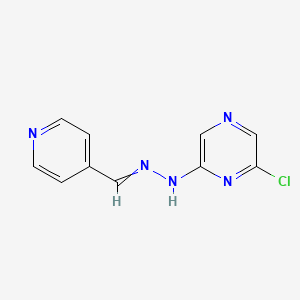
6-chloro-N-(cyclohexylmethylideneamino)pyrazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-N-(cyclohexylmethylideneamino)pyrazin-2-amine is a heterocyclic compound that features a pyrazine ring substituted with a chlorine atom and a cyclohexylmethylideneamino group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(cyclohexylmethylideneamino)pyrazin-2-amine typically involves the condensation of 6-chloropyrazin-2-amine with cyclohexylmethylideneamine. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, with a suitable catalyst to facilitate the condensation reaction.
Industrial Production Methods
Industrial-scale production would likely involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-chloro-N-(cyclohexylmethylideneamino)pyrazin-2-amine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Condensation reactions: The cyclohexylmethylideneamino group can participate in further condensation reactions with other carbonyl compounds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyrazine derivatives.
Oxidation: Formation of pyrazine N-oxides.
Reduction: Formation of reduced pyrazine derivatives.
Aplicaciones Científicas De Investigación
6-chloro-N-(cyclohexylmethylideneamino)pyrazin-2-amine has been explored for its potential use in various scientific research applications:
Medicinal Chemistry: Due to its structural similarity to pyrimidines, it has been investigated for its potential anti-inflammatory properties.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: Its unique structural properties make it suitable for use in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which 6-chloro-N-(cyclohexylmethylideneamino)pyrazin-2-amine exerts its effects is primarily through its interaction with molecular targets involved in inflammatory pathways. It inhibits the activity of key inflammatory mediators such as TNF-α, thereby reducing inflammation. The exact molecular pathways and targets are still under investigation, but its structural similarity to known anti-inflammatory agents suggests a similar mode of action .
Comparación Con Compuestos Similares
Similar Compounds
6-chloro-N-ethyl-5-nitropyrimidin-4-amine: Another chlorinated heterocyclic compound with potential pharmacological applications.
6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: A pyrazolo[3,4-d]pyrimidine derivative with various biological activities.
Uniqueness
6-chloro-N-(cyclohexylmethylideneamino)pyrazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclohexylmethylideneamino group provides steric hindrance and electronic effects that differentiate it from other similar compounds, potentially leading to unique biological activities and applications.
Propiedades
Fórmula molecular |
C11H15ClN4 |
|---|---|
Peso molecular |
238.72 g/mol |
Nombre IUPAC |
6-chloro-N-(cyclohexylmethylideneamino)pyrazin-2-amine |
InChI |
InChI=1S/C11H15ClN4/c12-10-7-13-8-11(15-10)16-14-6-9-4-2-1-3-5-9/h6-9H,1-5H2,(H,15,16) |
Clave InChI |
HJIMKTGTAZWIDY-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C=NNC2=CN=CC(=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-chloro-N-[(Z)-cyclohexylmethylideneamino]pyrazin-2-amine](/img/structure/B10798078.png)
![6-chloro-N-[(3,5-difluorophenyl)methylideneamino]pyrazin-2-amine](/img/structure/B10798079.png)
![tert-butyl 3-[(Z)-[(6-chloropyrazin-2-yl)hydrazinylidene]methyl]piperidine-1-carboxylate](/img/structure/B10798082.png)
![6-chloro-N-[[6-(trifluoromethyl)pyridin-3-yl]methylideneamino]pyrazin-2-amine](/img/structure/B10798085.png)
![5-Chloro-3-[4-(trifluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10798096.png)
![3-(3,5-Difluorophenyl)-5-(2-phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10798101.png)
![6-chloro-N-[(Z)-[4-(difluoromethoxy)phenyl]methylideneamino]pyrazin-2-amine](/img/structure/B10798120.png)

![2-[Benzyl(methyl)amino]acetamide](/img/structure/B10798130.png)
![2-[[3-[4-(Difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]-1-phenylethanamine](/img/structure/B10798132.png)
![2-[(3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazin-5-yl)oxy]-1-phenylethanol](/img/structure/B10798139.png)
![N-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]-6-chloropyrazin-2-amine](/img/structure/B10798154.png)
![3-(2-Chlorophenyl)-5-(2-phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10798157.png)
